molecular formula C13H28O2 B11943004 1,9-Diethoxynonane CAS No. 92153-97-4

1,9-Diethoxynonane

Cat. No.: B11943004
CAS No.: 92153-97-4
M. Wt: 216.36 g/mol
InChI Key: UGTSXCRMHFOFNS-UHFFFAOYSA-N
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Description

1,9-Diethoxynonane is an organic compound with the molecular formula C13H28O2. It is also known by its IUPAC name, this compound. This compound is part of the family of ethers, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. Ethers are known for their relatively low reactivity, making them useful as solvents and intermediates in various chemical reactions .

Preparation Methods

1,9-Diethoxynonane can be synthesized through several methods One common synthetic route involves the reaction of nonanal with ethanol in the presence of an acid catalystThe reaction conditions typically involve refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

1,9-Diethoxynonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

    Substitution: Nucleophilic substitution reactions can occur at the ether oxygen, leading to the formation of various substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nonanoic acid, while reduction with sodium borohydride may produce nonanol .

Scientific Research Applications

1,9-Diethoxynonane has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its relatively low reactivity makes it suitable for use in various chemical reactions without interfering with the reactants or products.

    Biology: In biological research, this compound can be used as a solvent for extracting and purifying biomolecules. Its low toxicity and volatility make it a preferred choice for certain applications.

    Medicine: Although not widely used in medicine, this compound can serve as a solvent or carrier for drug delivery systems. Its ability to dissolve both hydrophilic and hydrophobic compounds makes it versatile for formulating various pharmaceutical products.

    Industry: In industrial applications, this compound is used as a solvent in the production of coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of 1,9-diethoxynonane primarily involves its role as a solvent or intermediate in chemical reactions. As a solvent, it facilitates the dissolution and interaction of reactants, thereby enhancing the reaction rate and yield. In biological systems, its low toxicity and ability to dissolve various compounds make it useful for extracting and purifying biomolecules .

Comparison with Similar Compounds

1,9-Diethoxynonane can be compared with other similar compounds such as:

    1,1-Diethoxynonane: This compound has a similar molecular structure but differs in the position of the ether groups. While this compound has ether groups at the 1 and 9 positions, 1,1-diethoxynonane has them at the 1 position.

    Nonanal diethyl acetal:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. Its relatively low reactivity, chemical stability, and ability to dissolve various compounds make it valuable in scientific research and industrial applications .

Properties

CAS No.

92153-97-4

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

1,9-diethoxynonane

InChI

InChI=1S/C13H28O2/c1-3-14-12-10-8-6-5-7-9-11-13-15-4-2/h3-13H2,1-2H3

InChI Key

UGTSXCRMHFOFNS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCCCCCOCC

Origin of Product

United States

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